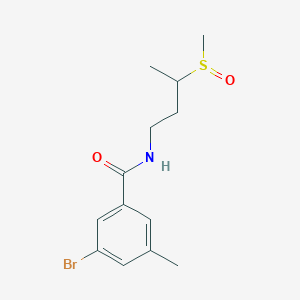![molecular formula C12H13ClN4O B6644364 N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide, also known as CC-115, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. CC-115 is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) protein kinase, which plays a key role in regulating cell growth, proliferation, and survival.
作用机制
N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide is a highly selective inhibitor of the mTOR protein kinase, which plays a key role in regulating cell growth, proliferation, and survival. mTOR is a central regulator of the cellular signaling pathways that control cell growth and metabolism, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects
This compound inhibits the activity of mTOR by binding to its active site and preventing the phosphorylation of downstream targets, such as p70S6 kinase and eukaryotic initiation factor 4E-binding protein 1. This leads to a reduction in protein synthesis and cell growth, and an increase in autophagy, a cellular process that degrades damaged or unwanted proteins and organelles.
实验室实验的优点和局限性
N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of mTOR, which reduces the risk of off-target effects and toxicity. This compound is also orally bioavailable, which allows for convenient administration in animal models. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance.
未来方向
There are several potential future directions for the development of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide. One area of interest is the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapies, to enhance their anti-tumor effects. Another potential direction is the development of this compound for the treatment of other diseases, such as metabolic disorders or neurodegenerative diseases. Finally, further research is needed to understand the mechanisms of drug resistance to this compound and to develop strategies to overcome it.
合成方法
The synthesis of N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide involves the reaction of 6-chloro-4-cyanopyridine-2-amine with cyclopropanecarboxylic acid, followed by the addition of 2-(2-aminoethyl)aminoethanol. The resulting product is purified using column chromatography and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy.
In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In autoimmune disorders, this compound has been shown to reduce the severity of disease in animal models of multiple sclerosis and lupus.
属性
IUPAC Name |
N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-8(7-14)6-11(17-10)15-3-4-16-12(18)9-1-2-9/h5-6,9H,1-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGMCENXEFVVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCNC2=NC(=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)



![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)

